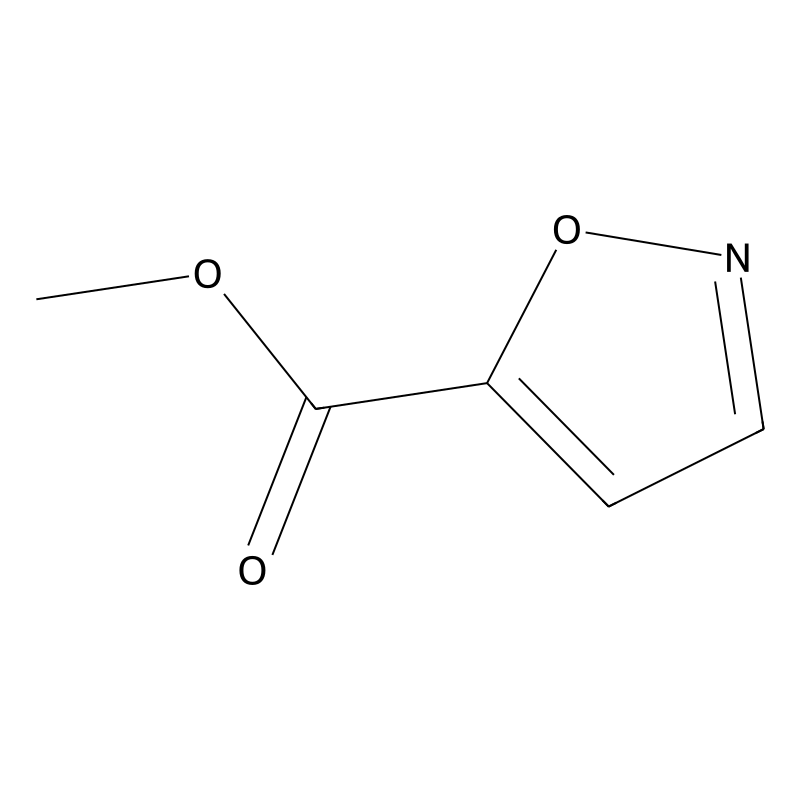

Methyl isoxazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl isoxazole-5-carboxylate (CAS 15055-81-9) is a highly reactive, low-molecular-weight (127.10 g/mol) heterocyclic building block widely utilized in the synthesis of pharmaceuticals and agrochemicals. Characterized as a low-melting solid (MP: 48–51 °C), it serves as a premier precursor for introducing the isoxazole-5-carbonyl moiety into complex molecules. In industrial and discovery settings, this compound is prioritized for its ability to undergo efficient direct amidation, reduction, and functionalization, making it a critical starting material for peptidomimetics, cannabinoid receptor inhibitors, and other advanced pharmacophores [REFS-2, REFS-3].

Substituting methyl isoxazole-5-carboxylate with its closest analogs, such as ethyl isoxazole-5-carboxylate (CAS 173850-41-4) or isoxazole-5-carboxylic acid (CAS 21169-71-1), introduces significant process inefficiencies. The ethyl ester, typically a liquid at room temperature, alters handling protocols and exhibits slower aminolysis kinetics due to the increased steric bulk and poorer leaving-group ability of the ethoxide . Conversely, utilizing the free acid necessitates the addition of expensive, moisture-sensitive stoichiometric coupling reagents (e.g., HATU, EDC) to achieve amidation, which drastically increases the cost of goods (COGs) and complicates downstream purification by generating urea byproducts [1]. The methyl ester provides the optimal balance of high electrophilic reactivity and coupling-agent-free processability.

Atom Economy and Mass Efficiency in Scale-Up

For bulk procurement and large-scale synthesis, mass efficiency is a critical cost driver. Methyl isoxazole-5-carboxylate has a molecular weight of 127.10 g/mol, compared to 141.12 g/mol for ethyl isoxazole-5-carboxylate [REFS-1, REFS-2]. This translates to an approximately 10% improvement in atom economy when the ester acts as a leaving group during amidation or reduction processes.

| Evidence Dimension | Molecular Weight / Mass Efficiency |

| Target Compound Data | 127.10 g/mol |

| Comparator Or Baseline | Ethyl isoxazole-5-carboxylate (141.12 g/mol) |

| Quantified Difference | ~10% lower mass required per mole of reactive intermediate |

| Conditions | Standard stoichiometric calculations for scale-up |

Reduces raw material purchasing volumes and solvent requirements in metric-ton manufacturing campaigns.

Elimination of Stoichiometric Coupling Reagents

When synthesizing isoxazole-5-carboxamides, using the free isoxazole-5-carboxylic acid requires at least one equivalent of an expensive coupling agent (e.g., HATU, EDC) and an organic base. Methyl isoxazole-5-carboxylate circumvents this requirement by enabling direct, coupling-agent-free aminolysis [1]. This eliminates the procurement costs of the coupling reagents and prevents the formation of difficult-to-remove urea byproducts.

| Evidence Dimension | Coupling reagent requirement for amidation |

| Target Compound Data | 0 equivalents required (direct aminolysis) |

| Comparator Or Baseline | Isoxazole-5-carboxylic acid (≥1.0 equivalent of HATU/EDC required) |

| Quantified Difference | 100% reduction in coupling agent usage and associated byproduct waste |

| Conditions | Standard amide bond formation protocols |

Drastically lowers the cost of goods (COGs) and simplifies the purification workflow in API manufacturing.

Physical State and Weighing Precision

The physical state of a building block dictates the handling, dispensing, and formulation equipment required. Methyl isoxazole-5-carboxylate is a low-melting solid with a melting point of 48–51 °C, allowing for precise solid-state weighing and distinct crystallization-based purification. In contrast, ethyl isoxazole-5-carboxylate is a liquid at ambient conditions (boiling point ~219.5 °C), which requires volumetric dispensing and different containment strategies.

| Evidence Dimension | Ambient Physical State (Melting/Boiling Point) |

| Target Compound Data | Solid (MP: 48–51 °C) |

| Comparator Or Baseline | Ethyl isoxazole-5-carboxylate (Liquid, BP: 219.5 °C) |

| Quantified Difference | Solid vs. Liquid state at 25 °C |

| Conditions | Standard ambient temperature and pressure (SATP) |

Solid-state handling is often preferred in automated laboratory dispensing and precise stoichiometric scale-up.

Direct Amidation Kinetics and Yield Efficiency

In the synthesis of isoxazole-5-carboxamides, the choice of ester significantly impacts reaction kinetics and overall yield. Methyl isoxazole-5-carboxylate readily undergoes direct aminolysis with primary and secondary amines, often achieving high conversions without the need for complex catalysis. In contrast, the ethyl ester analog exhibits slower reaction rates and lower yields under identical mild conditions due to the steric hindrance of the ethoxy group[REFS-1, REFS-2].

| Evidence Dimension | Direct amidation reactivity profile |

| Target Compound Data | High conversion rate under mild heating or base promotion |

| Comparator Or Baseline | Ethyl isoxazole-5-carboxylate (Slower kinetics, requires harsher conditions) |

| Quantified Difference | Elimination of harsh heating requirements for ester-to-amide conversion |

| Conditions | Direct aminolysis with primary/secondary amines |

Enables milder reaction conditions and shorter cycle times in the scale-up of amide-linked APIs.

Scale-Up Synthesis of Isoxazole-5-Carboxamide APIs

Methyl isoxazole-5-carboxylate is the optimal starting material for manufacturing amide-linked pharmaceuticals, such as cannabinoid receptor inhibitors. Its high reactivity allows for direct amidation, bypassing the need for expensive coupling agents required by the free acid and avoiding the sluggish kinetics of the ethyl ester [1].

Precursor for 5-(Hydroxymethyl)isoxazole Derivatives

In the synthesis of bioisosteres and peptidomimetics, the methyl ester is highly preferred for reduction to the corresponding alcohol. Its solid state allows for precise stoichiometric control during hydride reduction, ensuring high yields and minimizing over-reduction or side reactions compared to liquid analogs [REFS-2, REFS-3].

High-Atom-Economy Library Generation in Medicinal Chemistry

For automated parallel synthesis of drug discovery libraries, the ~10% mass efficiency advantage and solid-state dispensability of the methyl ester make it superior to the ethyl ester. It enables cleaner, faster aminolysis across diverse amine arrays without the interference of coupling-agent byproducts [REFS-3, REFS-4].

XLogP3

Wikipedia

Explore Compound Types